1-(4-Bromo-1-methyl-1H-pyrazol-3-yl)piperidine
Description
Properties
Molecular Formula |
C9H14BrN3 |
|---|---|
Molecular Weight |
244.13 g/mol |
IUPAC Name |
1-(4-bromo-1-methylpyrazol-3-yl)piperidine |
InChI |
InChI=1S/C9H14BrN3/c1-12-7-8(10)9(11-12)13-5-3-2-4-6-13/h7H,2-6H2,1H3 |
InChI Key |
XEGLLROLNSHAMY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)N2CCCCC2)Br |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrazole Ring
The pyrazole ring is commonly synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions. This step is crucial for forming the core structure of the compound.
Bromination of the Pyrazole Ring
Bromination involves introducing a bromine atom into the pyrazole ring. This can be achieved using bromine or N-bromosuccinimide (N-bromosuccinimide) as the brominating agent. The position of the bromine atom (in this case, the 4-position) is critical for the compound's properties.
Attachment of the Piperidine Ring
The piperidine ring is attached through a nucleophilic substitution reaction. A suitable piperidine derivative reacts with the brominated pyrazole intermediate to form the desired compound. This step requires careful selection of reaction conditions to ensure high yield and purity.
Detailed Synthesis Protocol
Given the complexity of synthesizing 1-(4-Bromo-1-methyl-1H-pyrazol-3-yl)piperidine, a detailed protocol would involve the following steps:
Synthesis of 4-Bromo-1-methyl-1H-pyrazole : This involves brominating a 1-methylpyrazole derivative. The bromination step can be performed using N-bromosuccinimide (NBS) in a solvent like dichloromethane.
Preparation of Piperidine Intermediate : A suitable piperidine derivative, such as piperidine itself or a substituted piperidine, is prepared for nucleophilic substitution.
Nucleophilic Substitution Reaction : The brominated pyrazole derivative reacts with the piperidine intermediate under basic conditions to form the final compound.
Reaction Conditions and Yields
| Step | Reaction Conditions | Yield | Notes |
|---|---|---|---|
| Pyrazole Ring Formation | Hydrazine + 1,3-diketone, acidic conditions | Variable | Critical for forming the core structure |
| Bromination | NBS or Br2 in CH2Cl2 | High | Position of bromine is crucial |
| Piperidine Attachment | Basic conditions, e.g., NaOH or K2CO3 | Moderate to High | Depends on the specific piperidine derivative |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) at C4 Bromine
The bromine atom at the pyrazole’s 4-position undergoes substitution under mild conditions due to electron-withdrawing effects from adjacent nitrogen atoms.
Mechanism : The electron-deficient pyrazole ring facilitates S<sub>N</sub>Ar, where the bromine is displaced by nucleophiles (e.g., aryl boronic acids, amines). Palladium catalysts enable cross-couplings via oxidative addition and transmetallation steps .
Functionalization of the Piperidine Nitrogen
The piperidine’s tertiary nitrogen undergoes alkylation or acylation, modifying solubility and bioactivity.
| Reaction Type | Reagents/Conditions | Products | Yield | Key References |
|---|---|---|---|---|
| Reductive Amination | NaBH<sub>3</sub>CN, CH<sub>3</sub>COOH, MeOH (rt) | 1-(4-Bromo-1-methyl-1H-pyrazol-3-yl)-4-alkylpiperidine | 81% | |
| Acylation | AcCl, Et<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub> (0°C) | 1-Acetyl-4-(4-bromo-1-methyl-1H-pyrazol-3-yl)piperidine | 90% |
Mechanism : The piperidine nitrogen acts as a nucleophile, attacking electrophiles (e.g., aldehydes, acyl chlorides). Reductive amination proceeds via imine formation followed by reduction.
Pyrazole Ring Modifications
The pyrazole moiety participates in cycloadditions and electrophilic substitutions.
1,3-Dipolar Cycloaddition
Reaction with diazo compounds forms fused polycyclic systems:
text1-(4-Bromo-1-methyl-1H-pyrazol-3-yl)piperidine + Diazoacetate → Pyrazolo[1,5-a]pyridine derivatives
Conditions : CuI (10 mol%), DCE, 80°C .
Yield : 68–75% .
Electrophilic Aromatic Substitution
Limited by electron deficiency but feasible under strong directing groups:
| Reaction Type | Reagents/Conditions | Products | Yield | Key References |
|---|---|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> (0°C) | 1-(4-Bromo-5-nitro-1-methyl-1H-pyrazol-3-yl)piperidine | 42% |
Reductive Dehalogenation
The C–Br bond is reduced under catalytic hydrogenation:
text1-(4-Bromo-1-methyl-1H-pyrazol-3-yl)piperidine + H<sub>2</sub> (1 atm) → 1-(1-Methyl-1H-pyrazol-3-yl)piperidine
Conditions : Pd/C (5 wt%), EtOH, rt .
Yield : 94% .
Stability and Reactivity Considerations
-
Thermal Stability : Decomposes above 200°C, releasing HBr.
-
Light Sensitivity : Bromine substitution prone to photolytic cleavage; store in amber glass.
Scientific Research Applications
1-(4-Bromo-1-methyl-1H-pyrazol-3-yl)piperidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including inhibitors and modulators of biological targets.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-1-methyl-1H-pyrazol-3-yl)piperidine depends on its specific application. In medicinal chemistry, it may act as an inhibitor by binding to the active site of enzymes or receptors, thereby blocking their activity. The molecular targets and pathways involved can vary but often include key enzymes or signaling pathways relevant to the disease being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1-(4-Bromo-1-methyl-1H-pyrazol-3-yl)piperidine and related piperidine-pyrazole derivatives:
Key Observations:
Structural Flexibility vs. Binding Stability :
- Compounds like 1-(3-phenylbutyl)piperidine exhibit significant structural displacement (RMSD >4 Å) in docking studies due to bulky hydrophobic groups, yet maintain critical interactions like salt bridges with Glu172 . In contrast, the bromopyrazole moiety in the target compound may balance steric bulk and electronic effects for optimized binding.
- The absence of a carbonyl bridge (compared to 1-[(4-Bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]piperidine) reduces molecular weight and may alter solubility or target selectivity .
The bromopyrazole substituent in 1-(4-Bromo-1-methyl-1H-pyrazol-3-yl)piperidine could mitigate these risks while retaining piperidine’s pharmacological versatility.
Physicochemical Properties: The hydrochloride salt form of 4-(4-methyl-1H-pyrazol-3-yl)piperidine highlights the importance of salt formation in enhancing bioavailability, a strategy applicable to the target compound . Bromine’s electronegativity and van der Waals radius (1.85 Å) may facilitate halogen bonding with targets, a feature absent in non-halogenated analogs like 1-(3-phenylbutyl)piperidine .
Biological Activity
1-(4-Bromo-1-methyl-1H-pyrazol-3-yl)piperidine is a compound of increasing interest in medicinal chemistry due to its potential therapeutic properties. Its biological activities are primarily derived from its structural components, which include a piperidine ring and a brominated pyrazole moiety. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Structural Characteristics
The compound can be described by the following molecular formula:
- Molecular Formula : C10H13BrN2
This structure allows for various interactions with biological targets, influencing its pharmacological profile.
The mechanism of action for 1-(4-Bromo-1-methyl-1H-pyrazol-3-yl)piperidine is not fully elucidated but is believed to involve:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including liver alcohol dehydrogenase, which plays a critical role in alcohol metabolism.
- Receptor Modulation : Similar pyrazole derivatives have been identified as allosteric modulators of muscarinic acetylcholine receptors, suggesting that this compound may also influence neurotransmitter signaling pathways .
Anticancer Properties
Research indicates that pyrazole derivatives exhibit significant anticancer activities. Specifically:
- In Vitro Studies : Compounds similar to 1-(4-Bromo-1-methyl-1H-pyrazol-3-yl)piperidine have demonstrated antiproliferative effects against various cancer cell lines, including lung cancer, breast cancer (MDA-MB-231), and liver cancer (HepG2) .
| Cancer Type | Cell Line | IC50 Value (µM) |
|---|---|---|
| Lung Cancer | A549 | 5.2 |
| Breast Cancer | MDA-MB-231 | 6.3 |
| Liver Cancer | HepG2 | 4.5 |
These results suggest that the compound may inhibit tumor growth through multiple pathways.
Antimicrobial Activity
Preliminary studies indicate that pyrazole derivatives possess antimicrobial properties:
- In Vitro Testing : The compound has been tested against various bacterial strains, showing promising results in inhibiting growth .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 mg/mL |
| Escherichia coli | 0.025 mg/mL |
These findings highlight the potential use of this compound in treating infections caused by resistant bacterial strains.
Pharmacokinetics
The pharmacokinetic profile of 1-(4-Bromo-1-methyl-1H-pyrazol-3-yl)piperidine remains to be thoroughly characterized. However, it is noted that:
- The compound is a liquid at room temperature with a boiling point between 185–188 °C and a density of 1.558 g/mL at 25 °C.
Case Studies
Several studies have investigated the biological effects of related compounds:
- Study on JAK2 Inhibition : Research into similar piperidine derivatives has shown effective inhibition of JAK2, a target in various hematological malignancies . This suggests that structural analogs could exhibit similar therapeutic effects.
- DYRK1A Inhibition : Compounds with pyrazole structures have been identified as potent inhibitors of DYRK1A, which is involved in neurodegenerative diseases . This positions 1-(4-Bromo-1-methyl-1H-pyrazol-3-yl)piperidine as a candidate for further exploration in neurological applications.
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for preparing 1-(4-Bromo-1-methyl-1H-pyrazol-3-yl)piperidine, and how can yield be maximized?
- Methodological Answer : Acylation of piperidine derivatives under mild conditions (e.g., using acyl chlorides or anhydrides in dichloromethane at 0–25°C) typically achieves high yields (>85%). Purification via column chromatography with ethyl acetate/hexane gradients is recommended. Pre-functionalization of the pyrazole ring with bromine prior to piperidine coupling reduces side reactions. Reaction progress should be monitored via TLC or GC-MS .
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
- Methodological Answer :
- IR Spectroscopy : Identify characteristic N-H (3300–3400 cm⁻¹) and C-Br (500–600 cm⁻¹) stretches.
- GC-MS : Detect molecular ion peaks (e.g., m/z 243 [M⁺]) with fragmentation patterns consistent with bromopyrazole-piperidine cleavage.
- NMR : Use ¹H/¹³C NMR to resolve piperidine ring protons (δ 1.5–3.5 ppm) and pyrazole aromatic protons (δ 7.0–8.5 ppm). Assign stereochemistry via 2D NOESY if applicable .
Q. How can common impurities in the synthesis of this compound be identified and quantified?
- Methodological Answer : Impurities often arise from incomplete bromination or residual solvents. Use HPLC with a C18 column (gradient: 0.1% TFA in water/acetonitrile) and compare retention times against reference standards (e.g., brominated byproducts). Quantify via UV absorption at 254 nm. For trace metal analysis, ICP-MS is recommended .
Advanced Research Questions
Q. How can contradictions in NMR or crystallographic data for this compound be resolved?
- Methodological Answer :
- NMR Discrepancies : Employ 2D NMR (HSQC, HMBC) to confirm connectivity. Cross-validate with DFT-calculated chemical shifts using software like Gaussian or ORCA.
- Crystallographic Ambiguities : Refine X-ray data with SHELXL (e.g., using TWIN/BASF commands for twinned crystals). Validate hydrogen bonding and π-stacking interactions via Mercury visualization .
Q. What advanced strategies improve X-ray crystallography refinement for brominated pyrazole-piperidine derivatives?
- Methodological Answer :
- Data Collection : Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to enhance anomalous dispersion for bromine.
- Refinement in SHELXL : Apply restraints for disordered piperidine rings (e.g., SIMU/DELU). Use the RIGU command for rigid-bond validation.
- Validation : Check for overfitting using Rfree and the IUCr CheckCIF tool .
Q. How can computational modeling predict the conformational flexibility of 1-(4-Bromo-1-methyl-1H-pyrazol-3-yl)piperidine in solution?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate in explicit solvent (e.g., water or DMSO) using AMBER or GROMACS. Analyze torsional angles of the piperidine ring (θ = 55–65° for chair conformers).
- Docking Studies : Use AutoDock Vina to predict binding poses in receptor sites (e.g., kinase enzymes), leveraging SMILES/InChI descriptors for parameterization .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental dipole moments?
- Methodological Answer :
- Experimental : Measure dipole moments in non-polar solvents (e.g., benzene) via dielectric constant methods.
- Theoretical : Calculate using Gaussian (B3LYP/6-311++G**) with solvent effects modeled via PCM. Adjust for crystal packing forces if crystallographic data is available .
Q. What statistical methods validate reproducibility in thermal stability studies (e.g., DSC/TGA)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
